molecular formula C12H10ClNO B598246 5-(4-Chlorophenyl)-2-methoxypyridine CAS No. 1198416-70-4

5-(4-Chlorophenyl)-2-methoxypyridine

Cat. No.: B598246
CAS No.: 1198416-70-4
M. Wt: 219.668
InChI Key: MFGIPJHITFHLDJ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methoxy group at the 2-position and a 4-chlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-methoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methoxypyridine.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-methoxypyridine in the presence of a base such as sodium hydride or potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 5-(4-Chlorophenyl)-2-pyridinecarboxaldehyde or 5-(4-Chlorophenyl)-2-pyridinecarboxylic acid.

    Reduction: Formation of 5-(4-Chlorophenyl)-2-methoxyaniline.

    Substitution: Formation of 5-(4-Aminophenyl)-2-methoxypyridine or 5-(4-Mercaptophenyl)-2-methoxypyridine.

Scientific Research Applications

5-(4-Chlorophenyl)-2-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-methoxypyridine depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.

    Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups on the molecule influences its reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-pyridinecarboxaldehyde
  • 5-(4-Chlorophenyl)-2-pyridinecarboxylic acid
  • 5-(4-Aminophenyl)-2-methoxypyridine
  • 5-(4-Mercaptophenyl)-2-methoxypyridine

Uniqueness

5-(4-Chlorophenyl)-2-methoxypyridine is unique due to the specific combination of the 4-chlorophenyl and 2-methoxy substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-15-12-7-4-10(8-14-12)9-2-5-11(13)6-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGIPJHITFHLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718582
Record name 5-(4-Chlorophenyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198416-70-4
Record name 5-(4-Chlorophenyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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